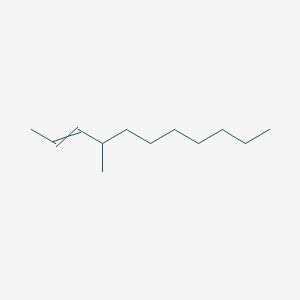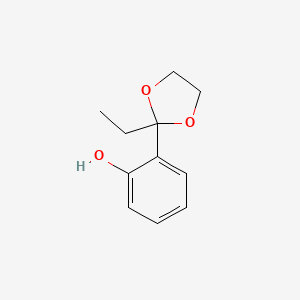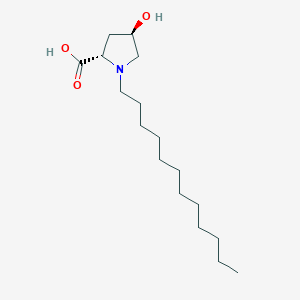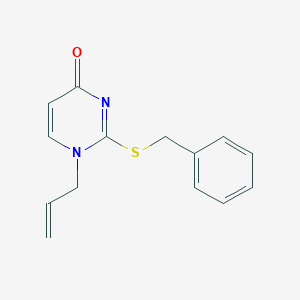
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(9-methyl-9H-purin-6-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(9-methyl-9H-purin-6-yl)propane-1,3-diamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two purine rings attached to a propane-1,3-diamine backbone, with methyl groups at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-bis(9-methyl-9H-purin-6-yl)propane-1,3-diamine typically involves multiple steps. One common method starts with the preparation of the purine derivatives, followed by their attachment to the propane-1,3-diamine backbone. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(9-methyl-9H-purin-6-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound.
Reduction: Often used to modify the functional groups attached to the purine rings.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of purine oxides, while substitution reactions can yield various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(9-methyl-9H-purin-6-yl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-bis(9-methyl-9H-purin-6-yl)propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with their function. Additionally, it may interact with enzymes and other proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Dimethyl-1,3-propanediamine: A simpler analog with similar structural features.
N,N-Dimethyl-1-naphthylamine: Another compound with dimethyl groups attached to an aromatic ring.
N,N′-Dimethylethylenediamine: A related diamine with different alkyl substituents.
Uniqueness
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(9-methyl-9H-purin-6-yl)propane-1,3-diamine stands out due to its dual purine structure, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions.
Eigenschaften
CAS-Nummer |
90275-21-1 |
|---|---|
Molekularformel |
C17H22N10 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N,N'-dimethyl-N,N'-bis(9-methylpurin-6-yl)propane-1,3-diamine |
InChI |
InChI=1S/C17H22N10/c1-24(14-12-16(20-8-18-14)26(3)10-22-12)6-5-7-25(2)15-13-17(21-9-19-15)27(4)11-23-13/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
MIYOIURYUZGSNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N=CN=C2N(C)CCCN(C)C3=NC=NC4=C3N=CN4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)



![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)


![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)

![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
